molecular formula C15H20N2O2S B2964982 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 864975-04-2

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide

Numéro de catalogue: B2964982
Numéro CAS: 864975-04-2
Poids moléculaire: 292.4
Clé InChI: VKMIFPZHTBTFMN-NXVVXOECSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic benzothiazole derivative supplied for biochemical research. This compound belongs to a class of molecules featuring a benzothiazole core, which is of significant interest in medicinal chemistry, particularly in the field of neuroscience . Recent scientific literature has highlighted that structurally related 2-methylbenzo[d]thiazole derivatives act as potent and selective inhibitors of the monoamine oxidase (MAO) enzymes . Monoamine oxidases are flavoenzymes located on the outer membranes of mitochondria and are responsible for the metabolism of neurotransmitter amines. The inhibition of these enzymes, especially MAO-B, is a well-established therapeutic approach for the symptomatic treatment of neurodegenerative disorders such as Parkinson's disease, as it elevates central dopamine levels . While the specific pharmacological profile of this (Z)-configured butyramide derivative is yet to be fully characterized, its structural similarity to documented active compounds suggests it serves as a valuable chemical tool for investigating MAO inhibition mechanisms and exploring new pathways for managing neuropsychiatric and neurodegenerative conditions . The compound is presented as a research-grade material. It is intended for non-human, non-therapeutic applications in a controlled laboratory setting. Researchers are advised to consult relevant safety data sheets and handle the product in accordance with their institution's guidelines for chemical substances.

Propriétés

IUPAC Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-4-5-14(18)16-15-17(8-9-19-3)12-7-6-11(2)10-13(12)20-15/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMIFPZHTBTFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Butyramide: The final step involves the condensation of the benzo[d]thiazole derivative with butyric anhydride or butyric acid in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butyramide side chain, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its derivatives are explored for applications in the production of dyes, polymers, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and related benzothiazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (If Reported)
Target Compound* C₁₅H₁₉N₂O₂S 329.43 3-(2-Methoxyethyl), 6-methyl, butyramide Not specified
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d, ) C₁₉H₁₅N₇O₄S₃ 517.57 6-Nitro, thiadiazole-thioacetamide VEGFR-2 inhibition, antitumor activity
STING Agonist () C₂₄H₂₆N₆O₅S 518.57 Carbamoylpyridin, hydroxypropoxy STING pathway activation
(Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide () C₁₉H₂₀N₂O₆S₃ 468.60 6-Methylsulfonyl, 4-(methylsulfonyl)benzamide Not specified

*Molecular formula calculated based on structural analysis.

Key Observations:
  • The hydroxypropoxy group in the STING agonist () increases hydrophilicity, favoring aqueous solubility .
  • Amide Variations :

    • The butyramide chain in the target compound (C₄) is longer than the thioacetamide group in 6d (), which may influence binding pocket interactions in kinase targets .
    • The methylsulfonyl benzamide in introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxyethyl group in the target compound .

Physicochemical Properties

  • Solubility : The methoxyethyl group in the target compound likely improves solubility compared to the methylsulfonyl groups in but remains less hydrophilic than the hydroxypropoxy group in .
  • logP Predictions : The butyramide chain (C₄) may increase lipophilicity relative to shorter-chain analogs, affecting bioavailability.

Activité Biologique

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the compound's biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Benzo[d]thiazole moiety : Known for its pharmacological significance.
  • Methoxyethyl group : Enhances solubility and biological interaction.
  • Butyramide functional group : Implicated in various biological activities.

The molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 320.37 g/mol.

Synthesis

The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the following steps:

  • Formation of the Benzo[d]thiazole Core : Cyclization reaction using 2-aminothiophenol with an aldehyde.
  • Introduction of the Methoxyethyl Group : Alkylation using 2-methoxyethyl chloride in the presence of a base.
  • Condensation to Form Butyramide : Reaction with butyric anhydride or butyric acid under dehydrating conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, leading to cell death.

Anticancer Activity

In addition to its antimicrobial properties, (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide has demonstrated potential anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The proposed mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Disruption of signaling pathways critical for cancer cell survival.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the compound's activity against multiple bacterial strains revealed that it had comparable efficacy to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Research : In vitro assays on breast cancer cell lines indicated that treatment with (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide resulted in significant reductions in cell viability, highlighting its potential as an anticancer therapeutic .

Data Table

Biological ActivityTest Organisms/Cell LinesResults
AntimicrobialS. aureus, E. coliEffective at low concentrations
AnticancerBreast cancer cell lineSignificant reduction in viability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with benzothiazole intermediates. For example:

Thiazole Ring Formation : React 2-amino-6-methylbenzenethiol with ethyl bromoacetate to form the benzothiazole core .

Functionalization : Introduce the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Imine Formation : Condense the intermediate with butyramide using a coupling agent like EDCI/HOBt in anhydrous DCM .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the (Z)-configuration of the imine group confirmed experimentally?

  • Methodological Answer :

  • Nuclear Overhauser Effect (NOE) NMR : Irradiate the methoxyethyl proton and observe NOE correlations with the adjacent thiazole protons to confirm spatial proximity consistent with the (Z)-isomer .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry .
  • Comparative Analysis : Compare experimental 1^1H NMR chemical shifts with DFT-calculated values for both (Z) and (E) isomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Assign peaks for the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂OCH₃) and butyramide carbonyl (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₂₁N₂O₂S) with <2 ppm error .
  • IR Spectroscopy : Identify stretches for C=N (1630–1680 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the yield of the final imine formation step?

  • Methodological Answer :

  • Reaction Conditions :
ParameterOptimal RangeEffect on Yield
Temperature0–5°C (slow addition)Reduces side reactions
SolventAnhydrous DCM or THFEnhances solubility
CatalystEDCI/HOBt (1.2 eq)Improves coupling efficiency
Reaction Time12–24 hoursEnsures completion
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the (Z)-isomer from (E)-contaminants .

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization :

Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., YM-01 for HSP70 inhibition) .

Validate purity (>95% by HPLC) and solubility (DMSO stock solutions, <0.1% final concentration).

  • Mechanistic Studies :
  • Perform competitive binding assays (e.g., surface plasmon resonance) to confirm target engagement .
  • Compare dose-response curves (IC₅₀ values) under identical experimental conditions .

Q. What strategies resolve contradictions in spectral data interpretation?

  • Methodological Answer :

  • Dynamic NMR : Conduct variable-temperature 1^1H NMR to detect rotational barriers in the imine group, which may cause peak splitting .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to simplify NMR assignments for the thiazole nitrogen .
  • Collaborative Validation : Cross-verify data with independent labs using standardized protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.